molecular formula C18H18N2O3 B6797352 N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide

N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide

Cat. No.: B6797352
M. Wt: 310.3 g/mol
InChI Key: DQCLXAPAUPDGFZ-UHFFFAOYSA-N
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Description

N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide is a complex organic compound that features a benzofuran moiety and an epoxyisoindole structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-18(19-7-11-10-22-15-4-2-1-3-12(11)15)20-8-13-14(9-20)17-6-5-16(13)23-17/h1-6,10,13-14,16-17H,7-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCLXAPAUPDGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C(=O)NCC3=COC4=CC=CC=C43)C5C=CC2O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide typically involves the construction of the benzofuran ring followed by the formation of the epoxyisoindole structure. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of polycyclic benzofuran compounds with high yield and fewer side reactions . The epoxyisoindole structure can be synthesized using proton quantum tunneling, which also ensures high yield and minimal side reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the epoxyisoindole structure, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds such as 2-benzofuran carboxylic acid and 3-benzofuran methanol share structural similarities with the benzofuran moiety.

    Epoxyisoindole derivatives: Compounds like 1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxylic acid exhibit structural similarities with the epoxyisoindole moiety.

Uniqueness

N-(1-benzofuran-3-ylmethyl)-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide is unique due to the combination of the benzofuran and epoxyisoindole structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research applications.

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